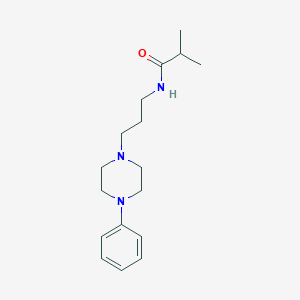

N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

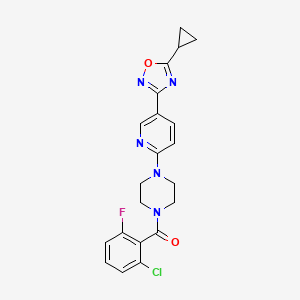

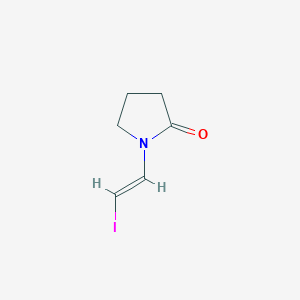

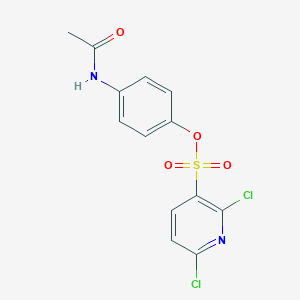

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another study reported the synthesis of new 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one derivatives .Wissenschaftliche Forschungsanwendungen

New Psychoactive Substances

N-phenylpiperazine derivatives, such as 3-fluorophenmetrazine (3-FPM), have been studied for their potential effects and mechanisms as new psychoactive substances. This research aims to understand their pharmacological properties, synthesis, and analytical characterization, contributing to forensic science and substance abuse research (McLaughlin et al., 2017).

Cancer Research

N-phenylpiperazine scaffolds have been expanded to develop histone deacetylase inhibitors, offering a novel class of agents in cancer treatment. These compounds have shown promising in vitro antiproliferative activity and in vivo antitumor effects, demonstrating potential as therapeutic agents in oncology (Thaler et al., 2010).

Environmental Science

Research has explored the degradation of chlorotriazine pesticides by sulfate radicals, with implications for environmental contamination and water treatment. This work contributes to understanding the environmental impact and remediation strategies for persistent agricultural chemicals (Lutze et al., 2015).

Neuropharmacology

Studies on N-phenylpiperazine derivatives have investigated their potential as selective serotonin reuptake inhibitors (SSRIs) and their effects on neurotransmitter release. This research is significant for developing new treatments for psychiatric and neurological disorders (Liao et al., 2000).

Antimicrobial Activity

Novel N-phenylpiperazine derivatives have been synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis, offering potential new avenues for treating tuberculosis and other bacterial infections (Boechat et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s mode of action is both competitive and non-competitive, meaning it can bind to the active site of the enzyme and other sites, altering the enzyme’s structure and function .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine due to AChE inhibition enhances cholinergic transmission, which is critical for memory and cognition .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and cognition. This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Eigenschaften

IUPAC Name |

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-15(2)17(21)18-9-6-10-19-11-13-20(14-12-19)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINKNPINEWELGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)

![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)

![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2473869.png)

![(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)

![N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2473875.png)